molecular formula C23H15N2O8S+ B561146 2,3,4,4'-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate CAS No. 107761-81-9

2,3,4,4'-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate

Cat. No.: B561146
CAS No.: 107761-81-9
M. Wt: 479.439
InChI Key: BUMXRXXEAWKICQ-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4’-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate typically involves the esterification of 2-diazo-1-naphthol-5-sulfonic acid with 2,3,4,4’-tetrahydroxybenzophenone . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst, such as Amberlyst-15, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4’-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4,4’-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate is utilized in various scientific research fields, including:

Mechanism of Action

The compound exerts its effects primarily through its photoreactive properties. Upon exposure to light, the naphthoquinonediazido moiety undergoes a photochemical reaction, generating reactive intermediates that can initiate polymerization or interact with biological molecules. The hydroxyl groups also play a role in stabilizing the reactive intermediates and enhancing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4’-Tetrahydroxybenzophenone 1,2-naphthoquinonediazido-5-sulfonate is unique due to its combination of multiple hydroxyl groups and a photoreactive naphthoquinonediazido moiety. This combination imparts distinct photoreactive properties, making it highly valuable in applications requiring precise control of photochemical reactions .

Properties

IUPAC Name

5-[2,3-dihydroxy-4-(4-hydroxybenzoyl)phenoxy]sulfonyl-1-hydroxynaphthalene-2-diazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O8S/c24-25-17-10-8-14-15(21(17)28)2-1-3-19(14)34(31,32)33-18-11-9-16(22(29)23(18)30)20(27)12-4-6-13(26)7-5-12/h1-11,24H,(H2,26,27,28)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMXRXXEAWKICQ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)[N+]#N)C(=C1)S(=O)(=O)OC3=C(C(=C(C=C3)C(=O)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N2O8S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801044952
Record name 5-[2,3-Dihydroxy-4-(4-hydroxybenzoyl)phenoxy]sulfonyl-1-hydroxynaphthalene-2-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107761-81-9
Record name 5-[2,3-Dihydroxy-4-(4-hydroxybenzoyl)phenoxy]sulfonyl-1-hydroxynaphthalene-2-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Naphthoquinonediazide-5-sulfonic acid 2,3,4,4'-tetrahydroxybenzophenone ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Reaction mass of 105641-66-5 and 105935-62-4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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